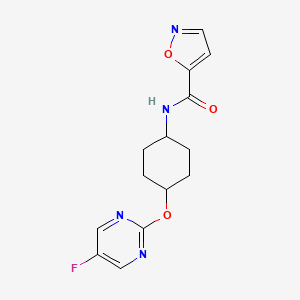

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide

Description

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is a compound that has gained significant attention in various fields of scientific research. It is characterized by a complex chemical structure and exhibits unique properties that make it valuable for a wide range of applications. This article provides an in-depth look at this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3/c15-9-7-16-14(17-8-9)21-11-3-1-10(2-4-11)19-13(20)12-5-6-18-22-12/h5-8,10-11H,1-4H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADENAITZRMVZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=NO2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

Preparation of the 5-fluoropyrimidin-2-yl intermediate: : This step involves the fluorination of pyrimidine under controlled conditions using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF).

Formation of the cyclohexyl intermediate: : The 5-fluoropyrimidin-2-yl compound is then reacted with a cyclohexane derivative to form the desired intermediate.

Cyclization to form the isoxazole ring: : This step involves the cyclization of the intermediate compound to form the isoxazole ring structure. Common reagents used in this step include acetic anhydride and a suitable base.

Final coupling step: : The final step involves coupling the isoxazole intermediate with a carboxamide derivative to form the target compound.

Industrial Production Methods: The industrial production of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide undergoes several types of chemical reactions, including:

Oxidation: : This compound can be oxidized to form various oxidized derivatives.

Reduction: : It can also undergo reduction reactions to yield reduced forms of the compound.

Substitution: : Substitution reactions can occur at different positions of the compound, leading to the formation of various substituted derivatives.

Oxidation reactions: : Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate, under acidic or basic conditions.

Reduction reactions: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used under controlled conditions.

Substitution reactions: : Substitution reactions typically involve reagents such as alkyl halides, under conditions that favor nucleophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield oxidized derivatives, reduction reactions yield reduced forms, and substitution reactions yield substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of various biological processes and to identify potential targets for drug development.

Medicine: In the field of medicine, N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is being explored for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases, including cancer and neurological disorders.

Industry: In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique chemical properties make it valuable for a wide range of industrial processes.

Mechanism of Action

The mechanism of action of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to target proteins and modulate their activity, leading to various downstream effects. The specific pathways involved depend on the context in which the compound is used and the biological system being studied.

Comparison with Similar Compounds

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide can be compared to other similar compounds, such as:

N-((1R,4R)-4-((5-chloropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide: : This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It may exhibit different chemical and biological properties due to this substitution.

N-((1R,4R)-4-((5-methylpyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide:

These comparisons highlight the uniqueness of N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide and its specific properties that make it valuable for various scientific and industrial applications.

There you go! Anything else you’d like to know more about or a different compound to dive into?

Biological Activity

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound features a unique combination of functional groups: a cyclohexyl moiety linked to a 5-fluoropyrimidine through an ether bond and an isoxazole carboxamide group. This structural configuration is believed to influence its biological interactions significantly.

Synthesis Overview

The synthesis typically involves several key steps:

- Formation of the Cyclohexyl Ring : This is achieved through cyclization reactions.

- Introduction of the 5-Fluoropyrimidine Moiety : This can be accomplished via nucleophilic substitution reactions.

- Formation of the Isoxazole Group : This step often requires specific reagents and conditions to ensure the correct formation of the isoxazole ring and carboxamide functionality.

Anticancer Potential

N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide has shown promising anticancer activity in various studies:

- Cytotoxicity Assays : In vitro studies using sulforhodamine B (SRB) assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancer cells. The IC50 values for these assays were reported to range from 2.3 µM to 35.2 µM, indicating selective toxicity towards cancer cells compared to normal cells .

- Mechanism of Action : Preliminary investigations suggest that the compound may inhibit key kinases involved in cell cycle regulation and apoptosis pathways. The presence of the fluoropyrimidine unit is particularly significant as it is known for its role in disrupting nucleic acid synthesis, a common mechanism exploited by chemotherapeutic agents .

Case Studies

Several studies have highlighted the effectiveness of similar compounds with isoxazole structures:

- Indole-Isoxazole Hybrids : Research on indole-isoxazole derivatives indicated that compounds with similar structural motifs could induce apoptosis in cancer cells through caspase activation and cell cycle arrest .

- Isoxazole Derivatives : A study focused on isoxazoline derivatives showed significant cytotoxicity against various cancer cell lines, reinforcing the potential of isoxazole-containing compounds in cancer therapy .

Comparative Analysis

| Compound Name | Structure Features | IC50 Values (µM) | Biological Activity |

|---|---|---|---|

| N-((1R,4R)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-5-carboxamide | Cyclohexyl + 5-Fluoropyrimidine + Isoxazole | 2.3 - 35.2 | Anticancer |

| Indole-Isoxazole Derivative | Indole + Isoxazole | 4.7 - 22.47 | Apoptosis induction |

| Isoxazoline Derivative | Isoxazoline + Various substituents | 5.0 - 25.87 | Cytotoxicity across multiple lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.